3-(3,5-difluorophenyl)pyrrolidine hydrochloride
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Overview
Description
3-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is a fluorinated pyrrolidine derivative that is often used as a building block in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluorophenyl)pyrrolidine hydrochloride typically involves the nucleophilic substitution of a fluorinated aromatic compound. One common method includes the reaction of 3,5-difluorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: Commonly used in the synthesis of fluorinated pyrrolidine derivatives.
Oxidation and reduction: These reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution reactions: Involving the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
3-(3,5-Difluorophenyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential inhibitors of dipeptidyl peptidase-4 and other enzymes.
Organic Synthesis: Employed in the preparation of fluorinated pyrrolidine derivatives for various chemical reactions.
Biological Research: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase-4 by binding to the enzyme’s active site, thereby preventing its normal function . This interaction can modulate various biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 3,5-Difluorophenylhydrazine hydrochloride
- (S)-(+)-3-Fluoropyrrolidine hydrochloride
Uniqueness
3-(3,5-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern, which enhances its chemical stability and biological activity. The presence of fluorine atoms can improve the compound’s potency and permeability through cell membranes, making it a valuable building block in medicinal chemistry .
Properties
CAS No. |
2135332-31-7 |
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Molecular Formula |
C10H12ClF2N |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7;/h3-5,7,13H,1-2,6H2;1H |
InChI Key |
FCIVBTHIFNJNBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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